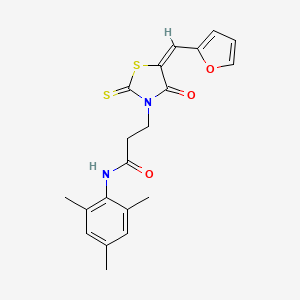

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide

説明

The compound “(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide” is a thiazolidinone derivative characterized by a fused thioxothiazolidinone ring system substituted with a furan-2-ylmethylene group and an N-mesitylpropanamide side chain. The mesityl group (2,4,6-trimethylphenyl) enhances steric bulk and may influence lipophilicity and binding interactions with biological targets. Thiazolidinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for similar applications .

特性

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4,6-trimethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-12-9-13(2)18(14(3)10-12)21-17(23)6-7-22-19(24)16(27-20(22)26)11-15-5-4-8-25-15/h4-5,8-11H,6-7H2,1-3H3,(H,21,23)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGQMOHTYYPXMZ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide is a complex organic compound that has drawn attention due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H13N3O3S2

- Molecular Weight : 359.42 g/mol

- CAS Number : 613225-38-0

The biological activity of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide is primarily attributed to its structural features, which include:

- Thiazolidinone Core : Known for diverse biological activities, this core structure can interact with various biological targets.

- Furan Moiety : This component enhances the compound's reactivity and potential for forming stable interactions with biomolecules.

- Amide Functional Group : This group is crucial for the compound's solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing thiazolidinone frameworks exhibit significant antiproliferative effects. For instance, studies have shown that derivatives similar to (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide demonstrate moderate to strong antiproliferative activity against various cancer cell lines, including leukemia and breast cancer cells (K562 and MCF7) .

Mechanistic Insights

The anticancer effects are often mediated through:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometric analysis and DNA fragmentation assays.

- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at specific stages, thereby inhibiting cancer cell proliferation .

Case Studies

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of thiazolidinone derivatives with modifications at the 3- and 5-positions of the central heterocycle. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Effects: The furan-2-ylmethylene group in the target compound may enhance π-π stacking interactions with biological targets compared to the 4-methylbenzylidene group in . However, the latter’s benzylidene moiety could improve stability in hydrophobic environments.

Stereochemical Influence :

- The (E)-configuration in the target compound and may favor planar molecular conformations, optimizing binding to enzymes or receptors, whereas the (Z)-isomer in might exhibit altered spatial interactions.

Bioactivity Trends: Thioxothiazolidinones with electron-withdrawing groups (e.g., nitro in ) often show enhanced pesticidal or antimicrobial effects due to increased electrophilicity. The thioxo group (C=S) in all compounds likely contributes to metal chelation, a mechanism critical for enzyme inhibition .

Research Findings:

- Synthetic Accessibility : Derivatives like and are synthesized via cyclocondensation of thioureas with α,β-unsaturated carbonyl compounds, a method adaptable to the target compound’s furan-based precursor .

- albicans), suggesting the target’s furan-mesityl combination could amplify efficacy against resistant strains .

Q & A

Basic: What are the optimal synthetic routes for (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-mesitylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazolidinone core via condensation of 2,4-thiazolidinedione derivatives with aldehydes. For example, 5-(arylidene)-2-thioxothiazolidin-4-one intermediates can be synthesized using Knoevenagel condensation under basic conditions (e.g., potassium carbonate in DMF) .

- Step 2: Functionalization of the thiazolidinone core with mesitylpropanamide via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or EtOH/H2O mixtures) and temperature control (room temperature vs. reflux) significantly impact yields .

- Optimization Tips: Monitor reaction progress via TLC, and purify intermediates using column chromatography or recrystallization. Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) to minimize side products .

Basic: What spectroscopic and analytical techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- FT-IR: Identify key functional groups (e.g., C=O at ~1700 cm<sup>-1</sup>, C=S at ~1250 cm<sup>-1</sup>, and furan C-O-C at ~1600 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm stereochemistry (E/Z configuration) and substituent positioning. For example, the furan methylene proton typically appears as a singlet at δ 6.5–7.5 ppm .

- X-ray Crystallography: Resolve absolute configuration and molecular packing, particularly for verifying the (E)-isomer geometry .

- HPLC-MS: Assess purity and molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup>) using reverse-phase columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

Methodological Answer:

- Dose-Response Studies: Perform IC50 assays across multiple cell lines (e.g., cancer vs. normal cells) to differentiate selective toxicity from broad-spectrum activity .

- Mechanistic Profiling: Use transcriptomics or proteomics to identify target pathways (e.g., apoptosis markers like caspase-3 or ROS generation assays) .

- Structural-Activity Relationship (SAR) Analysis: Compare analogs with modified substituents (e.g., furan vs. thiophene rings) to isolate functional group contributions .

- Reproducibility Checks: Validate results across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Advanced: What computational strategies can validate the compound’s mechanism of action and binding affinity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., EGFR kinase or bacterial enoyl-ACP reductase). Focus on hydrogen bonding with the thioxothiazolidinone core and hydrophobic interactions with the mesityl group .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions (e.g., solvation in explicit water) .

- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioactivity across datasets .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and metabolic stability .

Safety: What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .

- Waste Management: Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .

- Toxicity Screening: Conduct acute toxicity studies in rodent models (e.g., LD50 determination) and monitor hepatic/renal biomarkers (AST, ALT, creatinine) .

- Spill Response: Absorb spills with inert materials (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。